molecular formula C11H11NO2 B1419887 (3-m-Tolyl-isoxazol-5-yl)-methanol CAS No. 954240-06-3

(3-m-Tolyl-isoxazol-5-yl)-methanol

Cat. No.: B1419887
CAS No.: 954240-06-3
M. Wt: 189.21 g/mol
InChI Key: CGBCUGACPVLOOZ-UHFFFAOYSA-N
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Description

(3-m-Tolyl-isoxazol-5-yl)-methanol is an organic compound that features a methanol group attached to an isoxazole ring, which is further substituted with a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-m-Tolyl-isoxazol-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with an appropriate β-keto ester to form the isoxazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-m-Tolyl-isoxazol-5-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Introduction of functional groups like halogens, nitro groups, or alkyl groups on the aromatic ring.

Scientific Research Applications

(3-m-Tolyl-isoxazol-5-yl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-m-Tolyl-isoxazol-5-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-m-Tolyl-isoxazol-5-yl)-methanamine: Similar structure but with an amine group instead of a methanol group.

    (3-m-Tolyl-isoxazol-5-yl)-methanoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

Uniqueness

(3-m-Tolyl-isoxazol-5-yl)-methanol is unique due to the presence of the methanol group, which can influence its reactivity and interactions compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3-(3-methylphenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBCUGACPVLOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670246
Record name [3-(3-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-06-3
Record name [3-(3-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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